molecular formula C13H25NO3 B6638436 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol

3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol

Cat. No. B6638436
M. Wt: 243.34 g/mol
InChI Key: XFHPDPYHLXVQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol, also known as TOMO, is a synthetic compound that has been extensively studied for its potential scientific applications.

Mechanism of Action

The mechanism of action of 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol is not fully understood, but it is believed to interact with cell membranes and alter their properties. 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has been shown to increase the fluidity of membranes and disrupt their structure, which may lead to changes in cell signaling and function.
Biochemical and Physiological Effects:
3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been shown to accumulate in certain tissues, such as the liver and spleen, and is slowly eliminated from the body. 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has been shown to have antioxidant properties and may have potential as a therapeutic agent for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has several advantages for lab experiments, including its high purity and stability, and its ability to encapsulate hydrophobic drugs. However, 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol is relatively expensive to synthesize and may not be suitable for large-scale experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for oxidative stress-related diseases. In addition, 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol may have potential as a contrast agent for specific tissues in medical imaging and as a building block for the synthesis of other compounds. Further studies are needed to fully understand the potential applications of 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol in scientific research.

Synthesis Methods

3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol is synthesized by reacting 3-hydroxytetrahydrofuran with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a base. The resulting compound is then reacted with 3-aminomethyltetrahydrofuran to produce 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol. The synthesis method has been optimized to produce high yields of 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol with minimal impurities.

Scientific Research Applications

3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has been studied for its potential as a drug delivery system, as it can encapsulate hydrophobic drugs and target specific cells. It has also been studied for its potential as a contrast agent in medical imaging, as it has a high affinity for certain tissues. In addition, 3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol has been studied for its potential as a catalyst for chemical reactions and as a building block for the synthesis of other compounds.

properties

IUPAC Name

3-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-11(2)7-10(12(3,4)17-11)14-8-13(15)5-6-16-9-13/h10,14-15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHPDPYHLXVQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NCC2(CCOC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol

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